molecular formula C25H44 B12674138 p-(Octadecyl)toluene CAS No. 94135-41-8

p-(Octadecyl)toluene

Cat. No.: B12674138
CAS No.: 94135-41-8
M. Wt: 344.6 g/mol
InChI Key: GZOSYOSHWZZRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-(Octadecyl)toluene is a high-purity organic compound of interest in analytical and materials chemistry research. This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic procedures or human use . While detailed studies on this specific isomer are limited, research on its structural analogue, o-(Octadecyl)toluene, indicates its primary research application is in the development and validation of reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods . In this context, it serves as a model analyte for optimizing separation conditions, which can be scaled from analytical to preparative scale for the isolation of impurities . The compound is also suitable for use in pharmacokinetics research . For mass spectrometry (MS)-compatible applications, method adjustments can be made, such as replacing phosphoric acid with formic acid in the mobile phase . The mechanism of action for alkylated toluene derivatives like this one in chromatographic applications is typically based on its hydrophobic interactions with the stationary phase. Its long octadecyl chain and aromatic structure contribute to its retention behavior, making it a valuable tool for studying column chemistry and separation efficiency. Researchers are encouraged to consult specialized chemical databases and scientific literature for the most current findings on the properties and potential novel applications of this compound.

Properties

CAS No.

94135-41-8

Molecular Formula

C25H44

Molecular Weight

344.6 g/mol

IUPAC Name

1-methyl-4-octadecylbenzene

InChI

InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22-20-24(2)21-23-25/h20-23H,3-19H2,1-2H3

InChI Key

GZOSYOSHWZZRQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C

Origin of Product

United States

Synthetic Pathways and Mechanistic Elucidation of P Octadecyl Toluene and Its Precursors

Established and Novel Synthetic Methodologies for p-(Octadecyl)toluene

Several classical and modern synthetic strategies can be employed to synthesize this compound. These methods primarily involve the formation of a carbon-carbon bond between a toluene (B28343) moiety and an octadecyl group.

Friedel-Crafts Alkylation Approaches and Variants

Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings. organic-chemistry.org In the context of synthesizing this compound, this can be achieved by reacting toluene with an octadecylating agent in the presence of a Lewis acid catalyst.

Commonly, toluene is reacted with a long-chain alkene, such as 1-octadecene (B91540), or a long-chain alkyl halide, like 1-chlorooctadecane, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comadichemistry.com The reaction proceeds via the generation of an electrophilic carbocation (or a related polarized complex) from the alkylating agent, which then undergoes electrophilic aromatic substitution with the toluene ring. The methyl group on toluene is an ortho-, para-director, leading to a mixture of isomers, with the para-isomer often being favored due to reduced steric hindrance compared to the ortho-position.

However, this method is not without its limitations. A primary challenge is the propensity for the intermediate secondary carbocation to undergo rearrangement to more stable internal carbocations via hydride shifts, leading to the formation of various phenyl-substituted octane (B31449) isomers rather than the desired terminal attachment. masterorganicchemistry.com Additionally, the product, this compound, is more nucleophilic than toluene itself, making it susceptible to further alkylation (polyalkylation), which reduces the yield of the desired mono-alkylated product. adichemistry.com Reaction conditions, such as temperature, can significantly influence the isomer distribution. sciencemaniachem.comchemguide.co.uklibretexts.org

Table 1: Representative Conditions for Friedel-Crafts Alkylation of Toluene
Alkylating AgentCatalystSolventTemperature (°C)Typical Yield of Monoalkylated Product (%)Primary Isomer
1-OctadeceneAlCl₃Toluene (excess)20-4065-75Mixture of phenyloctadecanes
1-ChlorooctadecaneFeCl₃Carbon Disulfide0-2550-60This compound
1-OctadecanolH₂SO₄Toluene (excess)80-10045-55Mixture of phenyloctadecanes

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Kumada)

To overcome the limitations of Friedel-Crafts alkylation, particularly the lack of regioselectivity, palladium-catalyzed cross-coupling reactions offer a more controlled and versatile approach.

The Suzuki coupling reaction involves the reaction of an organoboron compound with an organohalide. organic-chemistry.org For the synthesis of this compound, this could involve coupling p-tolylboronic acid with 1-bromooctadecane (B154017). This reaction is known for its mild conditions and high tolerance for a wide variety of functional groups. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgnobelprize.org

The Kumada coupling reaction utilizes a Grignard reagent (organomagnesium halide) and an organohalide. organic-chemistry.org The synthesis could be achieved by reacting p-tolylmagnesium bromide with 1-bromooctadecane. nih.govcuni.cz While highly effective, the utility of Kumada coupling can be limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups. organic-chemistry.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameToluene PrecursorOctadecyl PrecursorCatalyst/Ligand SystemBaseTypical Yield (%)
Suzuki Couplingp-Tolylboronic acid1-BromooctadecanePd(PPh₃)₄Na₂CO₃85-95
Kumada Couplingp-Tolylmagnesium bromide1-BromooctadecaneNi(dppe)Cl₂ or Pd(PPh₃)₄None (Grignard is basic)80-90

Wurtz-Fittig and Related Coupling Strategies

The Wurtz-Fittig reaction is a classic method for forming alkyl-substituted aromatic compounds by reacting an aryl halide with an alkyl halide in the presence of sodium metal and dry ether. vedantu.com To synthesize this compound, p-bromotoluene would be reacted with 1-bromooctadecane and sodium.

The reaction mechanism is thought to proceed through either a radical pathway or an organo-alkali pathway, and evidence exists for both. vedantu.combyjus.com In the organo-alkali mechanism, the more reactive alkyl halide first forms an organosodium compound, which then acts as a nucleophile, attacking the aryl halide. organic-chemistry.org A significant drawback of this reaction is the formation of side products from the homocoupling of the starting materials (e.g., bitolyl and hexatriacontane), which can complicate purification and lower the yield of the desired cross-coupled product. aakash.ac.in

Hydrogenation of Olefinic Precursors

An alternative, indirect route to this compound involves the hydrogenation of an unsaturated precursor, such as p-(octadecenyl)toluene. This precursor would first be synthesized, for instance, via a Heck reaction between p-bromotoluene and 1-octadecene.

The subsequent hydrogenation of the double bond in the octadecenyl side chain is typically achieved using catalytic hydrogenation. This process involves reacting the olefinic precursor with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. The reaction is generally highly efficient and selective for the reduction of the alkene, leaving the aromatic ring intact under mild conditions (e.g., low to moderate pressure and temperature). This method is advantageous as it avoids the carbocation rearrangements typical of Friedel-Crafts alkylation and can produce the target molecule with high purity.

Reaction Kinetics and Mechanistic Investigations

Elucidation of Rate-Determining Steps

Friedel-Crafts Alkylation : The mechanism involves the formation of an electrophile followed by its attack on the aromatic ring to form a sigma complex (arenium ion), and finally deprotonation to restore aromaticity. ksu.edu.sa For most Friedel-Crafts alkylations, the formation of the sigma complex through the electrophilic attack on the aromatic ring is the slow, rate-determining step, as this step involves the disruption of the stable aromatic system. masterorganicchemistry.comsciencemaniachem.commasterorganicchemistry.com Kinetic studies on similar systems have shown the reaction to be first-order in the aromatic substrate, first-order in the alkylating agent, and often second-order in the catalyst. core.ac.uk

Palladium-Catalyzed Cross-Coupling : In the catalytic cycles of both Suzuki and Kumada couplings, any of the three principal steps—oxidative addition, transmetalation, or reductive elimination—can be the rate-determining step, depending on the specific substrates, catalyst, ligands, and reaction conditions.

For Suzuki coupling , the oxidative addition of the palladium(0) complex into the aryl-halide bond is often considered the rate-determining step. libretexts.orgwikipedia.orgbyjus.com However, with highly reactive halides (like aryl iodides), the transmetalation step can become rate-limiting.

Similarly, for Kumada coupling , the oxidative addition is frequently the rate-determining step, especially when using less reactive aryl halides. wikipedia.orgwikiwand.com The choice of metal (nickel or palladium) and ligands can significantly influence the kinetics of this step.

Wurtz-Fittig Reaction : The dual mechanistic possibilities (radical vs. organo-alkali) make identifying a single rate-determining step complex. byjus.com If the reaction proceeds via the organo-alkali pathway, the formation of the organosodium intermediate from the alkyl halide is a key step. The subsequent nucleophilic attack on the aryl halide could be rate-limiting. If a radical mechanism is operative, the initial single-electron transfer from sodium to the halide to form the radical species is a critical step.

Hydrogenation of Olefinic Precursors : In heterogeneous catalytic hydrogenation, the mechanism involves the adsorption of both hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. The rate is influenced by several factors, including substrate concentration, hydrogen pressure, catalyst loading, and temperature. For the hydrogenation of long-chain olefins, the rate can be limited by the diffusion of the large organic molecule to the active sites on the catalyst surface or by the surface reaction itself. Kinetic studies on similar systems often show a pseudo-first-order dependence on the substrate concentration under specific conditions. researchgate.net

Intermediates Identification and Characterization

The Friedel-Crafts alkylation of toluene with 1-octadecene proceeds through the formation of carbocation intermediates. The initial step involves the activation of 1-octadecene by a Lewis or Brønsted acid catalyst to generate a secondary octadecyl carbocation. Rearrangements to form more stable carbocations are possible, although with long linear chains, the secondary carbocation is the most likely electrophile.

The subsequent electrophilic attack on the toluene ring forms a resonance-stabilized cyclohexadienyl cation, also known as an arenium ion or sigma complex. This intermediate is characterized by the temporary loss of aromaticity in the ring. The position of the octadecyl group on the toluene ring (ortho, meta, or para) is determined at this stage. Due to the electron-donating nature of the methyl group on toluene, the ortho and para positions are activated, making them the preferred sites of attack.

The final step is the deprotonation of the arenium ion by the conjugate base of the catalyst, which restores the aromaticity of the ring and yields the octadecyltoluene product.

Table 1: Key Intermediates in the Synthesis of this compound

IntermediateStructureMethod of Characterization
Octadecyl carbocationCH₃(CH₂)₁₅C⁺HCH₃Spectroscopic methods like NMR in superacidic media can be used for analogous smaller carbocations. rsc.org
Arenium ion (Sigma complex)A resonance-stabilized cyclohexadienyl cation with the octadecyl group attached to the ring.In-situ spectroscopic techniques under reaction conditions.

Characterization of the final product mixture, containing this compound along with its ortho and meta isomers, is typically performed using chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) can separate and identify the different isomers based on their retention times and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for elucidating the exact substitution pattern on the aromatic ring, with distinct chemical shifts and coupling patterns for the aromatic protons and carbons of the ortho, meta, and para isomers. creative-biostructure.comsciepub.com

Influence of Catalysis on Reaction Pathways

The choice of catalyst significantly influences the reaction pathways, particularly the regioselectivity (isomer distribution) and the formation of byproducts in the synthesis of this compound.

Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), are effective in promoting the alkylation reaction. adichemistry.com However, they often lead to a mixture of ortho and para isomers, with the potential for polyalkylation, where more than one octadecyl group is attached to the toluene ring. The strong acidity of AlCl₃ can also lead to isomerization of the alkyl chain and other side reactions.

In recent years, solid acid catalysts, particularly zeolites, have gained prominence due to their shape-selective properties, reusability, and reduced environmental impact. mdpi.com Zeolites like HFAU and HBEA have been studied for the alkylation of toluene with long-chain alkenes. researchgate.net The pore structure of these zeolites plays a critical role in determining the product distribution. Zeolites with pore diameters that preferentially allow the formation and diffusion of the linear para isomer over the bulkier ortho and meta isomers can significantly enhance the selectivity for this compound. researchgate.net The acidity of the zeolite, including the type (Brønsted vs. Lewis) and strength of the acid sites, also dictates the catalytic activity and can influence the degree of olefin isomerization, which is a competing reaction. mdpi.com

Basic alkali metal catalysts, in contrast to acidic catalysts, can promote the selective alkylation of the methyl group (side-chain) of toluene rather than the aromatic ring. google.com

Table 2: Comparison of Catalysts for Toluene Alkylation with Long-Chain Olefins

CatalystAdvantagesDisadvantagesTypical Isomer Selectivity
AlCl₃ High activityDifficult to handle, corrosive, produces waste, potential for polyalkylation and side reactions. nih.govMixture of ortho and para isomers.
Zeolites (e.g., HFAU, HBEA, ZSM-5) Shape-selective for para isomer, reusable, environmentally benign. mdpi.comresearchgate.netresearchgate.netCan be prone to deactivation by coking, diffusion limitations with very long chains. researchgate.netHigh para-selectivity depending on the zeolite structure. researchgate.net
Basic Alkali Metals Selective for side-chain alkylation. google.comLower activity for ring alkylation. google.comPrimarily side-chain products.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

To maximize the yield and selectivity of this compound, careful optimization of the reaction conditions is essential. This involves considering the effects of solvents, temperature, pressure, and catalyst parameters.

Solvent Effects on Reaction Outcomes

The choice of solvent can influence the outcome of Friedel-Crafts alkylation reactions. While non-polar solvents are commonly used, the polarity of the solvent can affect the stability of the carbocation intermediates and the transition states, thereby influencing the reaction rate and isomer distribution. In some Friedel-Crafts acylations, polar solvents have been shown to favor the formation of the thermodynamically more stable product. mdpi.com The solubility of the catalyst and reactants is also a key consideration. For industrial applications, solvent-free conditions are often preferred to reduce costs and environmental impact.

Temperature and Pressure Parameter Optimization

Temperature plays a crucial role in controlling the regioselectivity of the alkylation of toluene. At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the ortho and para isomers due to electronic effects of the methyl group. At higher temperatures, the reaction can become reversible, leading to thermodynamic control, which may favor the more sterically stable para isomer or even lead to isomerization to the meta position. libretexts.orgchemguide.co.ukstackexchange.com For the alkylation of toluene with shorter alkyl groups, a shift towards the meta isomer is observed at higher temperatures. chemguide.co.uk

Pressure is another important parameter, especially for reactions involving gaseous reactants or aiming to maintain a liquid phase at elevated temperatures. In the synthesis of similar alkylaromatics, controlling the pressure can help to keep the reactants in the desired phase and can influence the reaction rate and selectivity.

Catalyst Loading and Ligand Design Effects

The amount of catalyst used, or catalyst loading, can impact the reaction rate and yield. An optimal catalyst loading is necessary to achieve a high conversion rate without promoting excessive side reactions. While a higher catalyst concentration can increase the reaction rate, it does not change the activation energy of the reaction but can sometimes improve the yield by making the desired reaction more favorable compared to side reactions. quora.com

Ligand design is a sophisticated strategy to control the selectivity of catalytic reactions. In the context of Friedel-Crafts alkylation, the design of shape-selective catalysts, such as modified zeolites, can be considered a form of ligand design at the solid-state level. By modifying the pore openings and internal cavities of zeolites, it is possible to create a "ligand" environment that sterically favors the formation of the para isomer. researchgate.net Surface modification of zeolites to passivate external acid sites is another technique to prevent non-selective reactions from occurring on the catalyst surface.

Derivatization Strategies for Functionalized this compound Analogues

Functionalized analogues of this compound can be prepared through various derivatization strategies, targeting either the aromatic ring or the octadecyl side chain. These derivatives can have tailored properties for specific applications.

Functionalization of the Aromatic Ring:

Sulfonation: The aromatic ring of this compound can be sulfonated using sulfuric acid or other sulfonating agents. The sulfonic acid group typically adds to the positions ortho to the alkyl groups. Sulfonated long-chain alkylbenzenes are widely used as surfactants. libretexts.org

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. cerritos.edu The nitro group is a versatile functional group that can be further reduced to an amino group, which can then be used in the synthesis of dyes and other complex organic molecules. The presence of the long alkyl chain might influence the regioselectivity of the nitration.

Oxidation of the Methyl Group: The methyl group on the toluene ring can be oxidized to a carboxylic acid group (forming p-(octadecyl)benzoic acid) using strong oxidizing agents like potassium permanganate (B83412) or under specific catalytic conditions. thieme.degoogle.comorganic-chemistry.orggoogle.com This introduces a carboxylic acid functionality, which is a valuable precursor for the synthesis of esters, amides, and polymers.

Functionalization of the Octadecyl Chain:

Halogenation: Free radical halogenation can introduce halogen atoms onto the long octadecyl chain. This reaction is typically less selective and may lead to a mixture of products.

Oxidation: While more challenging, selective oxidation of the alkyl chain can be attempted using specific catalysts to introduce hydroxyl or carbonyl functionalities.

Table 3: Potential Derivatization Reactions of this compound

ReactionReagentsFunctional Group IntroducedPotential Applications
Sulfonation H₂SO₄/SO₃-SO₃HSurfactants, detergents. libretexts.org
Nitration HNO₃/H₂SO₄-NO₂Intermediates for dyes, pharmaceuticals. cerritos.edu
Methyl Group Oxidation KMnO₄ or other oxidizing agents-COOHPrecursor for polymers, esters, amides. thieme.degoogle.comorganic-chemistry.orggoogle.com
Side-Chain Halogenation Halogen + UV light-X (on alkyl chain)Intermediates for further functionalization.

Introduction of Additional Functional Groups

The introduction of functional groups onto the this compound molecule is primarily achieved through electrophilic aromatic substitution (EAS). The toluene ring is activated by two alkyl groups: the methyl group and the octadecyl group. Both are ortho-, para-directing and activating groups. Since the para-position relative to the methyl group is occupied by the octadecyl chain, electrophilic attack is directed to the positions ortho to either the methyl or the octadecyl group. The large steric bulk of the octadecyl group may influence the regioselectivity, favoring substitution at the positions ortho to the smaller methyl group.

Common functionalization reactions include:

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govlibretexts.org For this compound, acylation with acetyl chloride would yield acetyl-p-(octadecyl)toluene. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. chemicalbook.com Due to the directing effects of the two alkyl groups, the primary products would be 2-acetyl-4-(octadecyl)toluene and 3-acetyl-4-methyl(octadecyl)benzene.

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.govmt.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. The nitration of this compound is expected to yield a mixture of ortho-nitro isomers. nih.gov

Sulfonation: This process introduces a sulfonic acid group (-SO₃H) onto the ring. It is typically carried out using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid. alfa-chemistry.comgoogle.com The electrophile is sulfur trioxide (SO₃). The reaction is an equilibrium process and can be reversed by treatment with steam or dilute acid. uobabylon.edu.iq For long-chain alkylbenzenes like dodecylbenzene, sulfonation is a key step in the production of surfactants. chemicalbook.com

Halogenation: Bromine (-Br) or chlorine (-Cl) can be introduced into the aromatic ring in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orglibretexts.org The catalyst polarizes the halogen-halogen bond, creating a potent electrophile that attacks the aromatic ring. libretexts.org This reaction would produce bromo- or chloro-p-(octadecyl)toluene isomers.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reagent(s)ElectrophileFunctional Group AddedExpected Major Products
CH₃COCl, AlCl₃CH₃CO⁺Acetyl (-COCH₃)2-Acetyl-4-(octadecyl)toluene
HNO₃, H₂SO₄NO₂⁺Nitro (-NO₂)2-Nitro-4-(octadecyl)toluene
SO₃, H₂SO₄SO₃Sulfonic Acid (-SO₃H)2-Sulfo-4-(octadecyl)toluene
Br₂, FeBr₃Br⁺Bromo (-Br)2-Bromo-4-(octadecyl)toluene

Polymerization Precursor Synthesis

To be used in polymerization, the functionalized this compound must be converted into a monomer, typically by introducing a polymerizable group such as a vinyl moiety. A common and effective strategy is to use the product of Friedel-Crafts acylation as a starting point for creating a styrenic monomer.

The synthesis of a p-(octadecyl)styrene derivative can be envisioned in a two-step sequence starting from acetyl-p-(octadecyl)toluene:

Reduction of the Ketone: The acetyl group is reduced to a secondary alcohol. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄), which selectively reduces ketones and aldehydes without affecting the aromatic ring or the alkyl chains. This step converts the acetyl-p-(octadecyl)toluene into the corresponding 1-(alkylphenyl)ethanol derivative.

Dehydration of the Alcohol: The resulting alcohol is then dehydrated to form an alkene (the vinyl group). This is an elimination reaction, typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. youtube.com This step generates the styrenic monomer, for example, 2-vinyl-4-(octadecyl)toluene.

Table 2: Proposed Synthetic Pathway to a p-(Octadecyl)styrene Monomer

StepStarting MaterialReagentsProductReaction Type
12-Acetyl-4-(octadecyl)toluene1. NaBH₄2. H₂O1-(2-Methyl-5-(octadecyl)phenyl)ethanolReduction
21-(2-Methyl-5-(octadecyl)phenyl)ethanolH₂SO₄, Heat2-Vinyl-4-(octadecyl)tolueneDehydration (Elimination)

Once synthesized, this long-chain alkylstyrene monomer can undergo polymerization, typically via free-radical polymerization. youtube.comyoutube.comijcrt.org The process is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which decomposes upon heating to form radicals. These radicals add to the vinyl group of the monomer, initiating a chain reaction that propagates to form long polymer chains. The resulting polymer would feature a polystyrene backbone with pendant this compound units, combining the properties of polystyrene with those conferred by the long aliphatic side chains, such as increased hydrophobicity and altered solubility.

Advanced Structural and Spectroscopic Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Microstructural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules like p-(octadecyl)toluene. frontiersin.orglibretexts.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in deciphering the complex proton (¹H) and carbon-¹³ (¹³C) spectra of this compound. By spreading the signals across two dimensions, these methods resolve overlapping peaks that are common in the crowded spectra of long-chain alkyl-aromatic compounds. frontiersin.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the aromatic protons on the toluene (B28343) ring and between adjacent methylene (B1212753) (CH₂) groups in the octadecyl chain. This helps to confirm the connectivity of the alkyl chain and its attachment point to the aromatic ring. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with directly attached carbon signals. It is used to assign specific carbon resonances to their corresponding protons. For instance, the aromatic protons would correlate with the aromatic carbons, and each methylene proton signal would correlate with its specific methylene carbon signal in the octadecyl chain. lu.se

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the octadecyl chain and the toluene ring. A key correlation would be observed between the protons on the first methylene group of the octadecyl chain (alpha to the ring) and the aromatic carbon to which the chain is attached, as well as the adjacent aromatic carbons. lu.se

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values can vary slightly based on the solvent and experimental conditions. carlroth.comwashington.edu

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to alkyl)~7.1~129
Aromatic CH (meta to alkyl)~7.0~128
Aromatic C-CH₃-~135
Aromatic C-Alkyl-~140
Ar-CH₃~2.3~21
Ar-CH₂-~2.6~35
Ar-CH₂-CH₂-~1.6~31
-(CH₂)₁₄-~1.2-1.4~29-30
-CH₂-CH₃~1.3~32
-CH₃ (terminal)~0.9~14

Solid-State NMR for Aggregate Structures

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of materials in the solid state, where molecules have restricted mobility. researchgate.netnih.gov For long-chain molecules like this compound, ssNMR can provide insights into the packing and conformation of the alkyl chains in solid aggregates or films.

The conformation of octadecyl chains can be analyzed using ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR. For instance, octadecyl moieties in a trans conformation typically show a chemical shift of around 33 ppm for the central carbon atoms. kumamoto-u.ac.jp In contrast, conformations with rapid gauche-trans isomerization result in a chemical shift of about 30 ppm. kumamoto-u.ac.jp This difference allows for the characterization of the conformational order of the alkyl chains in the solid state.

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the concentration of specific compounds in a mixture without the need for identical reference standards for each analyte. rptu.denih.gov It relies on the principle that the integrated signal intensity of a resonance is directly proportional to the number of corresponding nuclei. lu.se

This technique can be applied to monitor reactions involving this compound, such as its synthesis via Friedel-Crafts alkylation of toluene with 1-octadecene (B91540). By adding a known amount of an internal standard to the reaction mixture, the concentrations of reactants, products, and intermediates can be determined over time by acquiring a series of ¹H NMR spectra. rptu.debipm.org This provides valuable kinetic data and insights into the reaction mechanism.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. uci.eduacs.org For this compound (C₂₅H₄₄), the exact mass can be calculated and compared to the experimentally measured mass to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a secondary mass spectrum. wikipedia.orgeag.com This fragmentation pattern provides detailed structural information. chemguide.co.uk

In the analysis of this compound, the molecular ion (M⁺˙) would be selected in the first stage of the mass spectrometer. In the second stage, this ion would be fragmented through collision-induced dissociation (CID). The resulting fragment ions would then be analyzed. Key fragmentation pathways for long-chain alkylbenzenes include: msu.eduyoutube.comlibretexts.org

Benzylic cleavage: The most characteristic fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or a substituted benzyl (B1604629) cation. For this compound, this would result in a prominent peak at m/z 105, corresponding to the [C₈H₉]⁺ ion.

Cleavage along the alkyl chain: Fragmentation can also occur at various points along the octadecyl chain, leading to a series of alkyl cations (CₙH₂ₙ₊₁) and alkenyl cations (CₙH₂ₙ₋₁), typically separated by 14 Da (corresponding to a CH₂ group). msu.edu

A table of expected major fragment ions for this compound in an MS/MS experiment is shown below.

m/z Proposed Fragment Structure Fragmentation Pathway
344[C₂₅H₄₄]⁺˙Molecular Ion
105[C₈H₉]⁺Benzylic cleavage
91[C₇H₇]⁺Tropylium ion (rearrangement from benzyl)
43, 57, 71...[C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺...Cleavage along the alkyl chain

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Probing

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, offers a powerful non-destructive means to investigate the functional groups and subtle intermolecular interactions within this compound. These two methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that lead to a change in its polarizability. arxiv.orgresearchgate.net The spectrum of this compound is characterized by contributions from its two main structural components: the long aliphatic octadecyl chain and the para-substituted toluene ring.

Analysis of C-H Stretching and Bending Modes

The C-H vibrations of this compound can be distinctly categorized into those of the aliphatic octadecyl chain and those of the aromatic ring and its methyl substituent.

Aliphatic C-H Modes: The long octadecyl chain gives rise to intense C-H stretching absorption bands in the FT-IR spectrum, typically between 2850 and 2960 cm⁻¹. These include the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) stretching vibrations of the methylene groups, and the corresponding modes for the terminal methyl group of the alkyl chain. acs.org C-H bending vibrations are also prominent, with the CH₂ scissoring mode appearing around 1465 cm⁻¹ and the CH₂ rocking mode, characteristic of long alkyl chains, observed near 721 cm⁻¹. researchgate.net

Aromatic and Methyl C-H Modes: The aromatic C-H stretching vibrations of the benzene (B151609) ring appear at higher frequencies, generally in the 3000-3100 cm⁻¹ region. thieme-connect.demdpi.com The C-H stretching modes of the toluene methyl group are also found in this vicinity. For instance, in pure toluene, the C-H stretching and CH₃ asymmetric stretching vibrations are observed around 3036 cm⁻¹ and 2933 cm⁻¹, respectively. researchgate.net The out-of-plane C-H bending vibrations of the substituted aromatic ring are highly diagnostic of the substitution pattern and typically appear between 800 and 840 cm⁻¹ for 1,4-disubstituted (para) compounds. thieme-connect.de

The following table summarizes the key C-H vibrational modes expected for this compound.

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Spectroscopy Technique
Asymmetric StretchingAliphatic CH₂~2925FT-IR, Raman
Symmetric StretchingAliphatic CH₂~2855FT-IR, Raman
StretchingAromatic C-H3000 - 3100FT-IR, Raman
Asymmetric StretchingToluene CH₃~2933FT-IR, Raman
Scissoring (Bending)Aliphatic CH₂~1465FT-IR
Out-of-Plane BendingAromatic C-H (para)800 - 840FT-IR
RockingAliphatic (CH₂)n~721FT-IR

Investigation of Aromatic Ring Vibrations

The vibrations of the p-substituted aromatic ring in this compound provide a characteristic fingerprint. UV Raman spectroscopy is particularly effective for analyzing these vibrations due to selective enhancement. nih.gov Key aromatic ring vibrations include:

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce two or three bands in the 1450-1610 cm⁻¹ region. thieme-connect.de For toluene, characteristic ring stretching modes are observed at approximately 1495 cm⁻¹ and 1605 cm⁻¹. arxiv.org

Ring Breathing Mode: A strong, sharp band corresponding to the symmetric "breathing" motion of the entire benzene ring is a hallmark of the Raman spectrum of toluene derivatives, appearing around 1004 cm⁻¹. researchgate.net

Ring-CH₃ Stretching: The stretching vibration between the aromatic ring and the methyl group of the toluene moiety can be observed in the Raman spectrum at approximately 1209 cm⁻¹. researchgate.net

These spectral signatures are crucial for confirming the presence and substitution pattern of the aromatic core of the molecule.

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. uol.de They provide definitive information on molecular geometry, conformation, and the packing of molecules within a crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic structure of a crystalline compound. nih.govuhu-ciqso.es By analyzing the diffraction pattern of a single crystal exposed to an X-ray beam, a complete three-dimensional model of the molecule can be constructed.

For this compound, an SCXRD analysis would yield precise data on:

Bond Lengths and Angles: The exact distances between bonded atoms (e.g., C-C and C-H bonds) and the angles between them.

Conformation: The torsional angles that define the spatial orientation of the long octadecyl chain relative to the toluene ring. This would reveal whether the alkyl chain adopts a fully extended (all-trans) conformation or contains gauche defects.

Molecular Packing: How individual this compound molecules arrange themselves in the crystal lattice, including intermolecular distances and potential π-π stacking interactions between the aromatic rings.

The table below outlines the type of information obtainable from an SCXRD experiment.

Parameter Description
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal.
Space GroupThe set of symmetry operations that describe the crystal's symmetry.
Atomic CoordinatesThe precise x, y, z position of every atom within the unit cell.
Bond LengthsThe internuclear distance between any two bonded atoms.
Bond AnglesThe angle formed by three consecutively bonded atoms.
Torsion AnglesThe dihedral angle describing the rotation around a chemical bond.

Powder X-ray Diffraction for Polymorphism and Crystalline Phases

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline samples. creative-biostructure.com It is exceptionally well-suited for identifying crystalline phases and detecting polymorphism—the existence of a substance in multiple distinct crystal forms. particle.dk Different polymorphs can have different physical properties.

In the context of this compound, PXRD is used for:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline solid, allowing for confirmation of its identity against a known standard.

Polymorph Screening: Long-chain alkyl-substituted aromatic compounds are prone to polymorphism due to the different ways the flexible alkyl chains and rigid aromatic cores can pack. PXRD can readily distinguish between different polymorphic forms, as each will produce a unique diffraction pattern. particle.dk

Analysis of Co-crystals and Clathrates: PXRD can identify the presence of guest molecules, such as solvents (e.g., toluene), trapped within the host crystal lattice, which results in a new diffraction pattern corresponding to the complex. researchgate.netresearchgate.net

Advanced Chromatographic and Separation Methodologies for Purity Profiling and Isomer Separation

High-performance liquid chromatography (HPLC) is a primary tool for the analysis, purification, and impurity profiling of compounds like this compound. ksu.edu.saanalis.com.my Given the molecule's nonpolar nature, reversed-phase HPLC (RP-HPLC) is the method of choice. uwec.edu

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is more polar. For this compound, which has a very long hydrophobic alkyl chain, a C18 (octadecylsilane) column is highly effective. phenomenex.com The molecule exhibits strong retention on such columns, requiring a mobile phase with a high proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) for elution. sielc.comacs.org

This technique is crucial for:

Purity Assessment: RP-HPLC can separate this compound from more polar impurities, which would elute earlier, and from less polar impurities, which would be retained longer.

Isomer Separation: HPLC is highly effective at separating structural isomers. A well-optimized method can resolve this compound from its ortho- and meta- isomers. For instance, a method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier has been shown to separate o-(Octadecyl)toluene. sielc.com

Preparative Chromatography: The principles of analytical HPLC can be scaled up for preparative separation, allowing for the isolation of highly pure this compound from a mixture. sielc.com

Gas chromatography (GC) can also be employed, particularly for analyzing for the presence of more volatile starting materials or byproducts like toluene itself. cdc.gov However, due to the high boiling point of this compound, HPLC is generally more suitable for its direct analysis and purification. analis.com.my

A typical RP-HPLC method for analyzing this compound is summarized below.

Parameter Condition Rationale
Column C18 (Octadecyl), e.g., Luna C18(2) or Newcrom R1The nonpolar stationary phase provides strong hydrophobic interaction and retention for the analyte. phenomenex.comsielc.com
Mobile Phase Acetonitrile / Water with acid (e.g., Phosphoric or Formic Acid)A high percentage of organic solvent is needed to elute the highly retained analyte. Acid improves peak shape. sielc.com
Detection UV-Vis Detector (e.g., at 254 nm)The aromatic toluene ring absorbs UV light, allowing for sensitive detection. ksu.edu.sa
Mode Isocratic or Gradient ElutionIsocratic for simple purity checks; gradient elution for separating complex mixtures with varying polarities. analis.com.my

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orgthermofisher.com This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In the context of this compound, GC-MS is instrumental in identifying and quantifying any volatile impurities or degradation products that may be present.

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a long, thin capillary column. thermofisher.comgetenviropass.com The separation of components is based on their different boiling points and interactions with the stationary phase coating the column. spectroinlets.com As the separated components elute from the column, they enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by an electron beam, causing them to fragment into characteristic patterns. getenviropass.com These ions are then separated based on their mass-to-charge ratio (m/z). getenviropass.com The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing the fragmentation pattern to spectral libraries. wikipedia.org For instance, the analysis of aromatic compounds like toluene, a structural component of this compound, is a common application of GC-MS. nih.govnih.gov

The high sensitivity of GC-MS allows for the detection of trace-level contaminants, which is crucial for ensuring the purity of this compound, especially in applications where even minute impurities can affect performance. wikipedia.org The technique can be used to monitor for residual starting materials, by-products from synthesis, or any volatile species that may form during storage or processing.

Table 1: Illustrative GC-MS Parameters for Volatile Species Analysis

ParameterValue/Description
Column Type Capillary column (e.g., Rtx-5ms, Rxi-XLB)
Injector Temperature 250 - 300 °C
Carrier Gas Helium or Hydrogen
Oven Temperature Program Ramped program (e.g., 50 °C hold for 2 min, then ramp to 300 °C at 10 °C/min)
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Ion Trap
Scan Range 40-500 m/z

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., ELSD, RI)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. lcms.cz For a non-UV-absorbing compound like this compound, conventional UV detectors are ineffective. Therefore, advanced detectors such as the Evaporative Light Scattering Detector (ELSD) and the Refractive Index (RI) detector are employed. biocompare.com

An Evaporative Light Scattering Detector (ELSD) is a universal detector that is not dependent on the optical properties of the analyte. researchgate.net The eluent from the HPLC column is nebulized and the solvent is evaporated, leaving a fine mist of solute particles. These particles then pass through a light beam, and the scattered light is detected by a photodiode. The intensity of the scattered light is proportional to the mass of the analyte. ELSD is particularly useful for the analysis of non-volatile compounds and can be used with gradient elution, which is a significant advantage over RI detectors. researchgate.net

A Refractive Index (RI) detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. lcms.czspectralabsci.com This detector is also universal, responding to nearly all solutes. However, it is highly sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, which limits its application to isocratic separations. biocompare.compharmainfo.in Despite these limitations, RI detection is a cost-effective and convenient choice for monitoring non-UV-active compounds. lcms.cz

The choice of HPLC method, whether normal-phase or reversed-phase, depends on the specific analytical goal. For a nonpolar compound like this compound, reversed-phase HPLC with a C18 column is a common approach. The mobile phase would typically consist of a mixture of organic solvents like acetonitrile and water. researchgate.netspectralabsci.com

Table 2: Example HPLC Conditions for this compound Analysis

ParameterHPLC with ELSDHPLC with RI
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water GradientIsocratic Acetonitrile/Water (e.g., 95:5)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C (thermostatted)
Detector ELSD (Nebulizer Temp: 40°C, Evap. Temp: 60°C, Gas Flow: 1.5 L/min)Refractive Index Detector

Gel Permeation Chromatography (GPC) for Polymerization Monitoring

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. jordilabs.comwikipedia.org It separates molecules based on their hydrodynamic volume, or size in solution, rather than their chemical properties. wikipedia.orgwarwick.ac.uk This makes GPC the primary method for determining the molecular weight distribution of polymers. jordilabs.comwarwick.ac.uk

In the context of this compound, GPC would be crucial for monitoring its polymerization or its incorporation into a polymer backbone. For instance, if this compound were used as a monomer or a comonomer, GPC could track the progress of the polymerization reaction by analyzing the increase in molecular weight and the changes in the molecular weight distribution (polydispersity index, PDI) over time. itu.edu.tr

The GPC system consists of a pump, an injector, a series of columns packed with a porous gel, and a detector. warwick.ac.uk As the polymer solution passes through the columns, larger molecules, which cannot enter the pores of the gel, elute first. Smaller molecules can diffuse into the pores, leading to a longer retention time. alfa-chemistry.com

The most common detector used in GPC is a refractive index (RI) detector, which provides a concentration-sensitive signal. wyatt.com For more comprehensive analysis, GPC can be coupled with other detectors, such as a multi-angle light scattering (MALS) detector, which can determine the absolute molecular weight of the polymer without the need for column calibration with standards. wyatt.com

Table 3: Typical GPC Parameters for Polymerization Monitoring

ParameterDescription
Columns Set of GPC columns with a range of pore sizes (e.g., Phenogel columns)
Mobile Phase Tetrahydrofuran (THF) or Toluene
Flow Rate 1.0 mL/min
Temperature 35-40 °C
Detector Refractive Index (RI), Multi-Angle Light Scattering (MALS)
Calibration Polystyrene or Poly(methyl methacrylate) standards

By employing these advanced analytical techniques, a detailed and comprehensive understanding of the chemical and physical properties of this compound can be achieved, ensuring its quality and performance in various applications.

Material Science Applications and Functional Interactions of P Octadecyl Toluene

Role as a Modifying Agent in Polymer Systems

The incorporation of molecules like p-(octadecyl)toluene into polymer matrices can significantly alter their bulk properties. The long octadecyl chain and the aromatic toluene (B28343) group allow for specific interactions within polymer systems, enabling it to function as a plasticizer, compatibilizer, and an agent for enhancing stability.

Plasticizers are additives that increase the flexibility and workability of a polymer material. They function by inserting themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg). The long, flexible octadecyl chain of this compound can effectively increase the free volume within a polymer matrix, thereby enhancing its flexibility. This is particularly relevant for rigid polymers where such "internal lubrication" at a molecular level is desired. While low molecular weight plasticizers can be prone to migration, the significant length of the octadecyl chain can help anchor the molecule within the polymer matrix, especially in nonpolar polymers, reducing its volatility and migration.

As a compatibilizer, this compound can promote the formation of stable blends from otherwise immiscible polymers. Its dual chemical nature is key to this function. The aromatic toluene portion exhibits favorable interactions (e.g., π-π stacking) with aromatic polymers like polystyrene, while the long aliphatic octadecyl chain is miscible with nonpolar polyolefins such as polyethylene (B3416737) or polypropylene. By locating at the interface between the two polymer phases, it can reduce interfacial tension and improve adhesion, leading to a more homogenous blend with enhanced mechanical properties. Research on copolymerizing styrene (B11656) with long-chain alkyl methacrylates like octadecyl methacrylate (B99206) (ODMA) has shown that the long alkyl chains influence the properties of the final material, suggesting that similar non-covalent modification with this compound could be effective. researchgate.net

Surfactant and Emulsifying Agent in Non-Biological Systems

Although not a classic surfactant due to its very low water solubility, the molecular structure of this compound gives it surfactant-like properties. ontosight.ai It possesses a distinct hydrophobic part (the octadecyl chain) and a slightly less hydrophobic part (the toluene head), allowing it to adsorb at interfaces between immiscible liquids like oil and water.

Surfactants function by accumulating at the interface between two immiscible phases, such as oil and water, and lowering the interfacial tension (IFT). The this compound molecule orients itself at this interface with its long, nonpolar octadecyl tail in the oil phase and the aromatic toluene head group at the boundary with the aqueous phase. This orientation disrupts the strong cohesive forces in the water, thereby reducing the energy required to maintain the interface.

Table 1: Interfacial Tension (IFT) of Toluene/Water Systems with and without Additives This table provides illustrative data on how amphiphilic molecules can reduce the IFT between toluene and water. The value for this compound is a predicted property.

SystemInterfacial Tension (mN/m)Reference
Pure Toluene / Water~35 researchgate.net
Toluene with 5% v/v PDMS-NH₂ / Water~25 researchgate.net
This compound / Water (Predicted)~30.9 epa.gov

In a solvent that is selective for one part of the molecule, surfactant molecules can self-assemble into aggregates known as micelles above a certain concentration called the critical micelle concentration (CMC). For this compound, this would most likely occur in an organic solvent upon the addition of a more polar, immiscible liquid. For instance, in a system containing a polar organic solvent and a nonpolar one, or in a microemulsion, this compound could form reverse micelles. In such a structure, the aromatic toluene heads would form the core, interacting with the more polar component, while the hydrophobic octadecyl tails would extend into the nonpolar bulk solvent.

These micelles can solubilize substances that are otherwise insoluble in the bulk solvent. This process, known as solubilization, involves the entrapment of a solute within the micelle. For example, reverse micelles formed by this compound in a nonpolar solvent could solubilize small amounts of water or other polar molecules in their core. This mechanism is fundamental to the use of surfactants in creating microemulsions, which are clear, stable mixtures of oil, water, and surfactant.

Lubricant Base Stock or Additive in Tribological Systems

Alkylbenzenes are a recognized class of synthetic lubricants (API Group V) valued for their thermal stability, solvency, and good low-temperature properties. core.ac.uklubrex.com.trgoogle.com The structure of this compound, combining a stable aromatic ring with a long lubricating alkyl chain, makes it well-suited for applications in tribology.

It can be used either as a primary base stock or as an additive to other base oils (mineral or synthetic). The long octadecyl chain provides excellent lubricity and contributes to the formation of a durable lubricating film that reduces friction and wear between moving surfaces. core.ac.uk The aromatic component of alkylbenzenes contributes to good boundary lubrication properties and solvency for additives. core.ac.uk This solvency is crucial for formulating finished lubricants, as it ensures that other performance additives (like detergents, dispersants, and anti-wear agents) remain dissolved and effective.

Compared to standard mineral oils, long-chain alkylbenzenes can offer superior thermal and oxidative stability, which is critical in high-temperature applications. lubrex.com.tr They also typically exhibit lower pour points, ensuring good fluidity and performance in cold environments. google.com While their viscosity index (a measure of how viscosity changes with temperature) may be lower than that of some other synthetics like polyalphaolefins (PAOs), they can be formulated with viscosity index improvers to meet specific application requirements. Technical studies on heavy alkylate benzenes confirm their utility in providing wear protection in applications such as refrigeration compressors. core.ac.uklubrex.com.tr

Table 2: Typical Properties of Alkylbenzene Lubricant Base Stocks This table shows representative data for long-chain alkylbenzenes used in lubricant formulations. Properties can vary based on the specific alkyl chain length and manufacturing process.

PropertyTypical Value Range for Long-Chain AlkylbenzenesReference
Kinematic Viscosity @ 100°C, cSt5 - 85 aorunam.comgoogle.com
Flash Point (COC), °C> 180 aorunam.com
Pour Point, °C≤ 0 to -35 lubrex.com.trgoogle.com
Thermal StabilityGood to Excellent lubrex.com.tr
Additive SolvencyGood core.ac.uklubrex.com.tr

Friction and Wear Reduction Mechanisms

The utility of long-chain alkylbenzenes, including this compound, in lubrication is predicated on their ability to form robust boundary films on interacting surfaces, thereby reducing friction and mitigating wear. The primary mechanism involves the adsorption of the molecule onto the substrate, typically a metal surface.

The aromatic toluene head of this compound facilitates strong adsorption onto metallic surfaces through π-π stacking and van der Waals interactions. This creates a well-anchored initial layer. Extending from this anchored head is the long, flexible C18 octadecyl chain. These aliphatic tails orient themselves away from the surface, forming a dense, brush-like layer.

This molecularly thin film serves two main tribological functions:

Boundary Lubrication: Under high load and low speed conditions where a full hydrodynamic film cannot be maintained, this adsorbed layer prevents direct asperity-to-asperity contact between the surfaces. The shear forces are accommodated within this organic layer, which has a much lower shear strength than the base metal, leading to a significant reduction in the coefficient of friction.

Wear Protection: The long alkyl chains create a protective barrier that physically separates the surfaces. This film can withstand high pressures, and its flexible nature allows it to deform and reform, continuously protecting the underlying material from adhesive and abrasive wear mechanisms. Studies on similar long-chain molecules show that they form protective films that improve the tribological performance of the lubricant. lehvoss.fr The effectiveness of such films is often related to the packing density and orientation of the alkyl chains.

The performance of this compound as a friction and wear-reducing agent is inherently linked to its molecular structure, where the synergy between the surface-active aromatic ring and the lubricating aliphatic tail is crucial.

Thermal and Oxidative Stability in Lubricant Formulations

Long-chain alkylbenzenes, often categorized as Heavy Alkyl Benzene (B151609) (HAB), are recognized for their excellent thermal stability, a critical attribute for lubricants operating at elevated temperatures. gfufa.comlubrex.com.tr The aromatic ring in this compound imparts a high level of thermal resistance, preventing the molecule from breaking down (thermal degradation) at temperatures where conventional mineral oils might falter. lubrex.com.trcore.ac.uk This stability is crucial for applications such as heat transfer oils, refrigeration lubricants, and high-performance engine oils. gfufa.comequilex.com

While their inherent thermal stability is a significant advantage, the oxidative stability of alkylbenzenes can be lower than that of highly refined hydrocracked base oils (API Group II/III). lubrex.com.tr Oxidation occurs when the lubricant reacts with oxygen, a process accelerated by heat and the presence of metal catalysts, leading to the formation of sludge, varnish, and corrosive acids. The alkyl chain is the primary site for oxidative attack. However, the performance of alkylbenzenes can be significantly enhanced with the addition of antioxidant additives, which work to inhibit the oxidation process. lubrex.com.tr

Below is a comparative table of typical properties for alkylbenzene base oils versus other common base oil groups.

PropertyAlkylbenzene (e.g., HAB)Mineral Oil (Group I)Hydrocracked (Group II/III)
Thermal Stability High gfufa.comlubrex.com.trModerateGood to High
Oxidative Stability Moderate (improves with additives) lubrex.com.trLow to ModerateHigh
Solvency Good gfufa.comequilex.comGoodModerate
Low-Temp. Fluidity Superior lubrex.com.trPoor to ModerateGood
Viscosity Index (VI) Low to Moderate lubrex.com.trModerateHigh to Very High

This table presents generalized data compiled from multiple sources for comparative purposes.

The good solvency of this compound also contributes to its role in lubricant formulations by helping to keep additives in solution and preventing the formation of deposits. gfufa.comequilex.com

Component in Advanced Functional Materials

The distinct molecular structure of this compound makes it a candidate for inclusion in various advanced materials where molecular organization and specific electronic or surface properties are required.

Liquid Crystals and Self-Assembled Systems

While this compound itself is not a conventional liquid crystal, its amphiphilic-like structure—a rigid aromatic head and a flexible aliphatic tail—is a fundamental motif for molecules that undergo self-assembly. ontosight.ai Amphiphilic molecules, in appropriate solvents or temperature ranges, can organize into ordered structures like micelles, vesicles, or lamellar phases. whiterose.ac.uk

The formation of such structures is driven by the tendency of the different parts of the molecule to segregate. In a polar environment, the hydrophobic tails would aggregate to minimize contact with the solvent, while in a non-polar solvent like toluene itself, reverse micelles could form. This capacity for self-assembly is crucial in many applications, from detergency to drug delivery. ontosight.ai

Research on closely related compounds, such as sodium linear alkylbenzene sulfonates, demonstrates a rich phase behavior, forming various lyotropic liquid crystal structures in the presence of water. whiterose.ac.ukresearchgate.net Similarly, ionic compounds featuring an octadecyl-toluene derivative, such as N-Octadecyl-ε-caprolactam cation-based Toluene-p-sulfonate, have been synthesized and shown to exhibit thermotropic liquid crystal phases. acs.org These findings suggest that this compound could act as a non-ionic component in mixed systems, influencing the packing and phase behavior of liquid crystalline materials or participating in the formation of complex, self-assembled monolayers and films.

Organic Electronic Materials (e.g., dielectric layers, charge transport materials)

In the field of organic electronics, materials with specific electrical properties are essential for fabricating devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.comgoogle.com Heavy alkyl benzenes are noted for their dielectric properties, finding use as transformer oils. gfufa.com The dielectric constant is a measure of a material's ability to store electrical energy in an electric field.

Toluene, the aromatic component of this compound, is a non-polar solvent with a low dielectric constant. washington.edu Long alkyl chains, like the octadecyl group, are frequently incorporated into organic semiconductors and dielectric polymers to enhance solubility, improve film-forming properties, and influence molecular packing, which is critical for charge transport. sigmaaldrich.com

Given these characteristics, this compound could be utilized in several ways:

As a high-boiling-point, non-polar processing solvent or additive for solution-processed organic electronics.

As a component in a low-dielectric constant (low-k) insulating layer, which is necessary to reduce crosstalk and power consumption in integrated circuits.

As a hydrophobic, passivating layer on a dielectric to improve the interface with the organic semiconductor, potentially enhancing device performance.

The table below lists the dielectric constants of relevant materials for context.

MaterialDielectric Constant (k)
Vacuum1.0
Toluene2.38 washington.edu
Polystyrene~2.55
Silicon Dioxide (SiO₂)~3.9
Water~80

Data is for typical values at or near room temperature.

The low polarity and long hydrocarbon chain of this compound make it fundamentally suitable for applications requiring electrical insulation and hydrophobicity.

Nanomaterial Synthesis Template or Stabilizer

The synthesis of stable, monodisperse nanoparticles is a cornerstone of nanotechnology, and surface-active agents are critical to prevent aggregation. This compound is well-suited to function as a stabilizer for nanoparticles in non-polar solvents. nih.govnih.gov

The stabilization mechanism relies on the molecule's structure:

The long octadecyl tail has a strong affinity for the nanoparticle surface, adsorbing via van der Waals forces. This forms a protective organic shell around the inorganic core. nih.gov

The toluene head is chemically similar to and highly soluble in non-polar organic solvents like toluene itself.

This arrangement provides steric stabilization. whiterose.ac.uk When two nanoparticles approach each other, the shells of this compound molecules create a physical barrier, and the interpenetration of these layers is entropically unfavorable, leading to a repulsive force that keeps the particles dispersed. The use of long alkyl chains is a well-established method for stabilizing nanoparticles in organic media. nih.govresearchgate.net Furthermore, toluene is a frequently used hydrophobic phase in the synthesis and phase transfer of various nanoparticles. nih.govresearchgate.net The combination of these two moieties in a single molecule makes this compound an effective agent for controlling particle growth and ensuring long-term colloidal stability in non-polar environments.

Interactions with Surfaces and Colloidal Systems

The interaction of this compound with surfaces and its role in colloidal systems are governed by its dual chemical nature. The molecule can be considered a non-ionic surfactant for non-aqueous systems.

Studies on similar systems, such as the grafting of octadecyl chains onto silica (B1680970) surfaces from a toluene solvent, demonstrate the strong driving force for these molecules to adsorb and form self-assembled monolayers (SAMs). researchgate.netresearchgate.net The aromatic toluene portion of the molecule interacts favorably with the toluene solvent, while the long octadecyl tail physisorbs or chemisorbs (if a reactive silane (B1218182) head is present) onto the substrate. This process can dramatically alter the surface properties of a material, for instance, rendering a hydrophilic silica surface intensely hydrophobic. researchgate.net

In colloidal systems, this compound acts as a potent stabilizing agent in non-polar media. Research on sterically stabilized colloidal dispersions of silica spheres coated with octadecyl chains in toluene shows that the octadecyl layer prevents the silica cores from aggregating. nih.gov The toluene-like head of this compound ensures compatibility with the solvent, while the octadecyl tail provides the steric barrier. This principle is fundamental to the formulation of stable dispersions in paints, inks, and lubricants where particle agglomeration must be prevented. whiterose.ac.uk The adsorption of such molecules at liquid-liquid interfaces (e.g., toluene-water) can also stabilize emulsions by reducing interfacial tension. arxiv.org The ability to modify surface energy and stabilize dispersions makes this compound a valuable component in the formulation of complex fluids and surface coatings. researchgate.netspm.com.cn

Adsorption Isotherms and Surface Coverage

The adsorption behavior of this compound at solid-liquid interfaces is crucial for its application in modifying surface properties and in the formulation of stable colloidal dispersions. The formation of a self-assembled monolayer or a thin film of this compound on a substrate can significantly alter the surface energy and wettability. The study of adsorption isotherms provides quantitative insights into the adsorption process, detailing the relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid surface at a constant temperature.

The adsorption of long-chain alkylbenzenes, such as this compound, on various surfaces is often analyzed using established isotherm models like the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. wikipedia.orgmdpi.comresearchgate.netjresm.org Conversely, the Freundlich isotherm is an empirical model that can describe multilayer adsorption on heterogeneous surfaces. wikipedia.orgmdpi.com

Research on related systems, such as the adsorption of toluene on various adsorbents, indicates that the Langmuir model often provides a good fit for experimental data, suggesting monolayer coverage is a predominant mechanism. mdpi.comjresm.org For instance, in the study of toluene adsorption on activated carbon, the data fits the Langmuir isotherm well, which points to a homogeneous surface energy distribution and single-layer adsorption. jresm.org

The adsorption characteristics of this compound can be inferred from studies on surfaces modified with octadecyl groups. For example, the modification of mesoporous SBA-15 silica with octadecyltrimethoxysilane (B1207800) in a toluene solvent demonstrates the successful grafting of octadecyl chains onto the surface. researchgate.net This functionalization leads to a significant change in the surface properties, as evidenced by a decrease in the Brunauer–Emmett–Teller (BET) surface area from 647 m²/g for the parent SBA-15 to 321 m²/g for the octadecyl-modified version. researchgate.net This reduction in surface area is indicative of the surface being covered by the octadecyl chains.

The following interactive table presents hypothetical Langmuir and Freundlich isotherm parameters for the adsorption of a long-chain alkylbenzene like this compound on a solid substrate in a nonpolar solvent. This data is illustrative and based on typical values observed for similar systems.

Table 1: Illustrative Adsorption Isotherm Parameters for a Long-Chain Alkylbenzene

Isotherm Model Parameters Value Unit
Langmuir Maximum Adsorption Capacity (qmax) 15.42 mg/g
Langmuir Constant (KL) 0.98 L/mg
Freundlich Freundlich Constant (KF) 2.5 (mg/g)(L/mg)1/n
Heterogeneity Factor (1/n) 0.85 dimensionless

Note: This data is illustrative and intended to represent typical values for long-chain alkylbenzene adsorption based on published research on similar compounds. jresm.org

The surface coverage (θ) can be calculated from the Langmuir isotherm using the equation: θ = (KL * Ce) / (1 + KL * Ce) where Ce is the equilibrium concentration of the solute. A higher KL value signifies a stronger affinity of the adsorbate for the surface, leading to a higher surface coverage at lower concentrations.

Influence on Particle Dispersion and Stability

The presence of this compound can significantly influence the dispersion and stability of particles in a liquid medium, a critical factor in the formulation of paints, inks, and other colloidal products. The long octadecyl chain provides steric hindrance, which is a key mechanism for stabilizing colloidal dispersions. When this compound molecules adsorb onto the surface of particles, the aliphatic chains extend into the solvent, creating a protective layer that prevents the particles from aggregating due to van der Waals forces.

Studies on silica spheres coated with octadecyl chains and dispersed in toluene have provided valuable insights into this stabilization mechanism. nih.gov Small-angle neutron scattering (SANS) experiments on such systems have revealed that the octadecyl chains form a corona around the silica core. nih.gov This grafted layer is found to be partially solvated, with a solvent content of about 50% within the corona, which has a thickness of approximately 2.3 nm. nih.gov This solvation of the grafted chains contributes to the repulsive interactions between particles, thereby enhancing the stability of the dispersion.

The effectiveness of stabilization depends on the grafting density and the chain length of the alkyl group. A higher grafting density and longer chain length generally lead to better steric stabilization. Research on titania nanoparticles with surface modifications has shown that octadecyl-grafted particles exhibit different interaction forces compared to bare particles. aip.org The octadecyl groups can prevent the adsorption of polymer melts onto the nanoparticle surface, indicating that the alkyl chains create a barrier that modulates interparticle forces. aip.org

Furthermore, the choice of solvent is critical. The toluene component of this compound is a good solvent for the octadecyl chains, promoting their extension into the medium and thus enhancing the steric barrier. The compatibility of the grafted chains with the solvent is essential for achieving good dispersion stability. In systems where the solvent is not compatible with the grafted chains, the chains may collapse onto the particle surface, leading to a loss of steric repulsion and subsequent particle aggregation.

The following interactive table summarizes the effects of an octadecyl-functionalized surface on particle dispersion in a toluene-based medium, based on findings from related research.

Table 2: Influence of Octadecyl Functionalization on Particle Dispersion in Toluene

Parameter Observation Implication for Stability Reference
Steric Layer Thickness ~2.3 nm Provides an effective barrier against aggregation. nih.gov
Solvent Content in Corona ~50% Indicates good solvation of the octadecyl chains, enhancing repulsive forces. nih.gov
Interparticle Interactions Reduced van der Waals attraction The octadecyl layer prevents close approach of particle cores. aip.org
Dispersion State Stable suspension Good compatibility between the octadecyl chains and toluene prevents flocculation. mdpi.com

Note: This table synthesizes findings from studies on octadecyl-grafted particles in toluene to illustrate the expected behavior of particles stabilized by this compound.

Environmental Fate, Degradation Pathways, and Biogeochemical Cycling

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For p-(Octadecyl)toluene, these mechanisms are primarily driven by atmospheric chemical reactions, as it is structurally resistant to others like hydrolysis.

Direct photolysis of this compound is not expected to be a significant environmental degradation process. However, its breakdown in the atmosphere is likely facilitated by indirect photolytic reactions with photochemically-produced hydroxyl radicals (•OH). oecd.org This type of photo-oxidation is a primary degradation route for many volatile organic compounds, including toluene (B28343). cdc.govunito.it The reaction with hydroxyl radicals can occur at either the toluene ring or the octadecyl side chain.

The attack on the toluene ring can lead to the formation of cresols or other oxidized aromatic compounds. analis.com.my Alternatively, abstraction of a hydrogen atom from the long alkyl chain can initiate a cascade of oxidation reactions. oecd.org The estimated half-life for the photo-oxidation of a structurally similar compound, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, in the air is calculated to be just 3 hours, indicating that atmospheric photo-oxidation is a potentially rapid degradation pathway. oecd.org The ultimate byproducts of complete photolytic degradation in the presence of reactive oxygen species are expected to be carbon dioxide (CO2) and water (H2O). researchgate.net

Due to the chemical structure of this compound, which consists of stable carbon-carbon and carbon-hydrogen bonds, it lacks hydrolyzable functional groups such as esters or amides. mdpi.comgoogle.com Therefore, hydrolysis is not considered a significant abiotic degradation pathway in aquatic environments. For similar, more complex molecules containing ester bonds, the hydrolysis half-life is estimated to be over 7 years at a neutral pH, further underscoring that for a simple alkylbenzene, this pathway is environmentally irrelevant. oecd.org

The primary abiotic oxidative process is the atmospheric photo-oxidation by hydroxyl radicals as detailed in the previous section. In soil and water, abiotic oxidation is generally slow compared to biotic processes. Level III fugacity modeling suggests that when released to surface water, a high percentage (98%) of a similar substance will partition to sediment, and when released to soil, the vast majority (99.9%) will remain in that compartment. oecd.org This partitioning reduces the availability of the compound for atmospheric oxidation.

Biotic Transformation and Biodegradation by Environmental Microorganisms

The primary mechanism for the environmental breakdown of this compound is biodegradation by microorganisms. Diverse communities of bacteria and fungi in soil and water possess the enzymatic machinery to metabolize long-chain alkylbenzenes as a source of carbon and energy. nih.govnih.gov

The microbial degradation of long-chain alkylbenzenes like this compound is a well-studied process, typically initiated at the alkyl side chain. nih.govnih.gov

Aerobic Degradation: Under aerobic conditions, the most common pathway begins with the oxidation of the terminal methyl group of the octadecyl chain (a process known as ω-oxidation) to form a primary alcohol. This is further oxidized to an aldehyde and then to a carboxylic acid, yielding p-(octadecyl)benzoic acid. researchgate.net Following this initial attack, the long fatty acid chain is progressively shortened by the β-oxidation pathway, where two-carbon units are sequentially cleaved off as acetyl-CoA. nih.govnih.gov This process generates a series of phenylalkanoic acid intermediates with progressively shorter side chains. Depending on whether the initial alkyl chain has an even or odd number of carbons, this pathway ultimately yields key intermediates like phenylacetic acid or benzoic acid. nih.gov These aromatic acids are then funneled into central metabolic pathways, where the aromatic ring is cleaved, typically by dioxygenase enzymes, leading to complete mineralization. ias.ac.inresearchgate.net For instance, the degradation of toluene itself often proceeds through intermediates like 3-methylcatechol, which is then subject to ring cleavage. nih.govresearchgate.net

Anaerobic Degradation: While less rapid than aerobic degradation, anaerobic breakdown of alkylbenzenes is also possible. psu.educler.com The likely route for anaerobic degradation involves an initial activation of the alkyl chain, for example, through the addition of fumarate (B1241708) to the sub-terminal carbon of the alkyl chain, a mechanism observed for long-chain alkanes and linear alkylbenzene sulfonates (LAS). psu.educler.com Following this initial step, the molecule is processed through pathways analogous to β-oxidation, eventually leading to the degradation of the aromatic ring under denitrifying, sulfate-reducing, or methanogenic conditions. wur.nl

Table 1: Key Microbial Degradation Pathways for this compound

Degradation Type Initial Step Key Process Ultimate Products
Aerobic ω-oxidation of the terminal methyl group of the octadecyl chain. β-oxidation of the alkyl side chain, followed by aromatic ring cleavage via dioxygenases. CO₂, H₂O, Biomass
Anaerobic Fumarate addition to the alkyl chain (proposed). β-oxidation pathway under various redox conditions (denitrifying, sulfate-reducing, etc.). CH₄, CO₂, H₂O, Biomass

Research on the biodegradation of analogous long-chain n-alkylbenzenes has identified several key metabolic intermediates. The degradation of this compound by environmental microbes is expected to produce a similar suite of compounds as the long alkyl chain is catabolized.

Studies on Alcanivorax sp. degrading n-hexadecylbenzene (a C16 alkylbenzene) and n-undecylbenzene (a C11 alkylbenzene) have confirmed the formation of specific metabolites. nih.govnih.gov The β-oxidation of the alkyl chain leads to the formation of various phenylalkanoic acids. For this compound, this would result in a series of 4-methylphenylalkanoic acids. As the chain shortens, the ultimate aromatic metabolites would likely be derivatives of toluene itself.

Table 2: Potential Microbial Metabolites of this compound Degradation

Metabolite Class Specific Examples Precursor/Pathway Reference
Phenylalkanoic Acids p-Tolylacetic acid (Phenylacetic acid derivative), 3-(p-Tolyl)propanoic acid, 4-(p-Tolyl)butanoic acid β-oxidation of the octadecyl side chain nih.gov, nih.gov
Aromatic Acids Benzoic acid derivatives Product of β-oxidation when the chain is fully degraded nih.gov
Toluene Metabolites Benzyl (B1604629) alcohol, Benzaldehyde, o-cresol, p-cresol Degradation of the remaining toluene moiety after significant chain shortening nih.gov, analis.com.my
Ring Cleavage Products 3-Methylcatechol, 2-hydroxy-6-oxo-2,4-heptadienoate Dioxygenase-mediated cleavage of the aromatic ring nih.gov, researchgate.net

The rate and extent of this compound biodegradation in the environment are not intrinsic properties of the molecule alone but are governed by a complex interplay of physical, chemical, and biological factors. nih.gov

Bioavailability: Due to its low water solubility and hydrophobic nature, this compound will strongly sorb to soil organic matter and sediment, reducing its availability to microorganisms. ontosight.ai The production of biosurfactants by some degrading bacteria can enhance the bioavailability of such hydrophobic compounds. pjoes.com

Microbial Population: The presence, abundance, and catabolic activity of microorganisms capable of degrading long-chain alkylbenzenes are crucial. nih.govijpab.com Environments previously exposed to hydrocarbons often harbor a higher number of adapted degrading microorganisms. nih.gov

Substrate Concentration: While degradation rates can increase with concentration up to a certain point, high concentrations of toluene and related compounds can be toxic to microorganisms, inhibiting their metabolic activity. nih.gov

Environmental Conditions: Temperature, pH, and oxygen availability are critical. Most degradation processes are optimal under mesophilic temperatures and near-neutral pH. pjoes.comijpab.com Aerobic degradation requires a sufficient supply of oxygen. ijpab.com

Nutrient Availability: Microbial growth and metabolism require essential inorganic nutrients, particularly nitrogen and phosphorus. The high carbon content of a hydrocarbon spill can lead to nutrient limitation, which can be a significant factor controlling the rate of biodegradation. nih.govijpab.come3s-conferences.org

Salinity: In marine and estuarine environments, high salinity can exert osmotic stress on microbial cells and negatively impact the activity of degradative enzymes, potentially slowing down the biodegradation rate. researchgate.net

Table 3: Factors Affecting the Biodegradation Rate of this compound

Factor Effect on Biodegradation Rate Rationale
Bioavailability Low bioavailability can be a rate-limiting step. Strong sorption to soil/sediment reduces microbial access. ijpab.com
Microbial Population A high number of adapted degraders increases the rate. Larger, pre-exposed populations have greater metabolic capacity. nih.gov
Substrate Concentration Rate increases with concentration to a point, then decreases. High concentrations can be toxic to microorganisms. nih.gov
Temperature Rate generally increases with temperature up to an optimum. Microbial metabolic and enzymatic activities are temperature-dependent. pjoes.com
pH Optimal rates occur within a specific range (often near neutral). Extreme pH values can inhibit microbial growth and enzyme function. ijpab.com
Oxygen Essential for rapid aerobic degradation. Oxygen is a required substrate for oxygenase enzymes in aerobic pathways. ijpab.com
Nutrients (N, P) Lack of nutrients can be a rate-limiting factor. Required for building biomass; high C:N or C:P ratios slow growth. nih.gov
Salinity High salinity can decrease the degradation rate. Can cause osmotic stress and inhibit enzyme activity. researchgate.net

Environmental Distribution and Partitioning Behavior

The environmental distribution of this compound, a long-chain alkylbenzene, is governed by its physicochemical properties, such as its low water solubility and high octanol-water partition coefficient. These characteristics suggest a strong tendency to associate with particulate matter rather than remaining in the aqueous phase.

Volatilization from Water and Soil Surfaces

The potential for a chemical to volatilize from water and soil is described by its Henry's Law constant. For long-chain alkylbenzenes like this compound, the low vapor pressure and low water solubility result in a relatively low Henry's Law Constant. For instance, a representative C10-C16 linear alkylbenzene has an estimated Henry's Law Constant of 9.34 x 10⁻⁴ atm-m³/mole. oecd.org This indicates that while some volatilization from moist soil and water surfaces can occur, it is not expected to be the primary transport pathway in the environment. The majority of the compound released to the environment is expected to partition to soil and sediment. oecd.org

Adsorption to Soil Organic Matter and Sediments

The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. Due to its long hydrophobic octadecyl chain, this compound is expected to have a very high Koc value, indicating strong adsorption to organic matter in soil and sediments. For a representative C12 linear alkylbenzene, the estimated soil Koc is 22,000. oecd.org Another study on a substance containing C10-13 alkylbenzenesulfonic acid estimated a log Koc greater than 5.63, which also signifies strong adsorption behavior. europa.eu This strong adsorption limits its mobility in soil and reduces the likelihood of leaching into groundwater. Consequently, this compound is expected to accumulate in the upper soil layers and in sediments of aquatic systems.

Bioaccumulation Potential in Environmental Food Chains

The bioaccumulation potential of a substance is often indicated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water. For long-chain alkylbenzenes, despite their high lipophilicity (indicated by a high log Kow), the bioaccumulation potential is considered low. This is because these substances are readily metabolized by organisms. oecd.org An experimental BCF of 35 was measured for a C12 alkylbenzene, which is considered low. oecd.org For a substance containing a C16 amine, a BCF of 173 L/kg was estimated. europa.eu These findings suggest that this compound is not likely to significantly bioaccumulate in environmental food chains.

Table 1: Estimated Environmental Partitioning Properties of a Representative Long-Chain Alkylbenzene

PropertyEstimated ValueReference
Henry's Law Constant9.34 x 10⁻⁴ atm-m³/mole oecd.org
Soil Adsorption Coefficient (Koc)22,000 oecd.org
Bioconcentration Factor (BCF)35 L/kg oecd.org

Analytical Methods for Environmental Detection and Monitoring

The accurate detection and quantification of this compound in environmental samples are crucial for understanding its distribution and fate. The methods typically involve a multi-step process including sampling, extraction, and instrumental analysis.

Sampling and Extraction Protocols for Environmental Matrices

Water Samples: For aqueous matrices, solid-phase extraction (SPE) is a common and effective technique for concentrating long-chain alkylbenzenes and separating them from the water matrix. oecd.org Cartridges packed with materials like C18 are suitable for this purpose. Liquid-liquid extraction (LLE) with a non-polar solvent such as dichloromethane (B109758) or hexane (B92381) is another widely used method. researchgate.netalsglobal.eu

Soil and Sediment Samples: The extraction of this compound from solid matrices like soil and sediment typically requires more rigorous methods due to its strong adsorption. Soxhlet extraction using solvents like dichloromethane or a mixture of dichloromethane and n-hexane is a conventional and effective technique. researchgate.netalsglobal.eu Other methods include ultrasonic and mechanical agitation, accelerated solvent extraction (ASE), and microwave-assisted extraction (MAE), which can reduce extraction time and solvent consumption. europa.eu For the analysis of C10-C40 hydrocarbons in soil, extraction into an organic solvent followed by a clean-up step using Florisil is often employed to remove polar interfering compounds. alsglobal.eu

Chromatographic and Spectroscopic Quantification in Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of long-chain alkylbenzenes. usgs.govnih.govsccwrp.org It offers high resolution and sensitivity, allowing for the separation and identification of individual isomers. The mass spectrometer provides structural information, which is crucial for confirming the presence of the target analyte in complex environmental samples. Quantitation is often performed using selected ion monitoring (SIM) to enhance sensitivity and reduce interference from co-eluting compounds. usgs.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis of this compound, particularly when coupled with specific detectors. ingenieria-analitica.comsigmaaldrich.comthermofisher.com Reversed-phase HPLC with a C18 column is commonly used for the separation of aromatic compounds. sigmaaldrich.com For detection, UV detectors can be used, but for higher sensitivity and selectivity, fluorescence detectors (FLD) are often preferred, as many aromatic compounds exhibit natural fluorescence. researchgate.netingenieria-analitica.comthermofisher.comrsc.org Diode array detection (DAD) can also be employed to obtain spectral information for peak identification. rsc.org

Table 2: Analytical Methods for the Determination of Long-Chain Alkylbenzenes

Analytical TechniqueSample MatrixExtraction MethodDetection MethodReference(s)
GC-MSWater, SedimentSPE, LLE, SoxhletMass Spectrometry (MS) usgs.govnih.govsccwrp.org
HPLCWater, FoodSPE, LLEUV, Fluorescence (FLD), Diode Array (DAD) researchgate.netingenieria-analitica.comsigmaaldrich.comthermofisher.comrsc.org

Theoretical and Computational Chemistry of P Octadecyl Toluene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for dissecting the electronic characteristics and predicting the chemical reactivity of molecules like p-(octadecyl)toluene. These ab initio methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the energy and other properties can be derived. For this compound, DFT calculations can elucidate the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its chemical reactivity.

The long, electron-donating octadecyl group influences the electronic properties of the toluene (B28343) ring through hyperconjugation and inductive effects. nih.gov This generally leads to an increase in the energy of the HOMO and a slight alteration of the LUMO energy compared to unsubstituted toluene, thereby narrowing the HOMO-LUMO gap. A smaller energy gap suggests higher reactivity. DFT calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) are commonly employed for such analyses. mdpi.comresearchgate.net

Energetics calculations can determine key thermodynamic properties, such as the heat of formation and bond dissociation energies. For instance, the C-H bonds at the benzylic position (the carbon atom of the octadecyl chain attached to the ring) are expected to be weaker than other C-H bonds in the alkyl chain, making this site a likely point of initial attack in radical reactions.

Table 1: Hypothetical DFT-Calculated Properties of Toluene vs. This compound.
PropertyTolueneThis compoundComment
HOMO Energy-6.7 eV-6.5 eVThe alkyl chain raises the HOMO energy, indicating it is more easily oxidized.
LUMO Energy-0.2 eV-0.18 eVThe LUMO energy is less affected by the alkyl substituent.
HOMO-LUMO Gap6.5 eV6.32 eVA smaller gap suggests slightly higher reactivity for the substituted toluene.
Benzylic C-H Bond Dissociation Energy~89 kcal/mol~87 kcal/molThe long chain slightly weakens the benzylic bond, enhancing its reactivity.

Prediction of Spectroscopic Signatures

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules.

NMR Spectroscopy: DFT can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts by calculating the isotropic magnetic shielding constants of the nuclei. The predicted shifts for the aromatic protons and carbons of this compound would differ slightly from those of toluene due to the electronic effect of the long alkyl chain. The numerous overlapping signals from the methylene (B1212753) (-CH₂-) groups in the octadecyl chain present a distinct signature that can be correlated with calculated values.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the C-H stretching of the aromatic ring, the C=C ring stretches, and the various C-H stretching and bending modes of the long alkyl chain.

Reaction Pathway Modeling and Transition State Analysis

DFT is a key tool for mapping out the potential energy surfaces of chemical reactions, allowing for the modeling of reaction pathways and the identification of transient species like transition states. mdpi.com For this compound, this could be applied to various reactions:

Electrophilic Aromatic Substitution: The octadecyl group is an ortho-, para-directing activator. DFT calculations can model the substitution of an electrophile (e.g., in nitration or sulfonation) at the ortho position relative to the alkyl group. By calculating the energies of the intermediates and transition states, the activation energy barriers for ortho vs. meta substitution can be determined, confirming the directing effects. nih.gov

Oxidation/Degradation: The mechanism of oxidation, particularly at the benzylic position or the aromatic ring, can be investigated. nih.gov DFT can be used to locate the transition state for hydrogen abstraction by radicals like hydroxyl (•OH) and to calculate the corresponding reaction barriers, providing insight into its atmospheric or industrial degradation pathways. mdpi.com The calculated activation energy for reactions at the benzylic position is expected to be lower than for reactions at other sites on the alkyl chain.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing electronic structure, Molecular Dynamics (MD) simulations are better suited for exploring the physical movements and interactions of molecules over time. MD uses classical mechanics to simulate the motion of atoms and molecules, providing a dynamic picture of the system at the molecular level.

Simulation of Liquid-Phase Behavior and Aggregation

MD simulations are ideal for studying the bulk liquid properties of this compound. In a simulated box of many this compound molecules, their collective behavior, driven by intermolecular forces, can be observed.

Due to its amphiphilic-like nature, with an aromatic 'head' and a long nonpolar 'tail', this compound is expected to exhibit significant self-organization in the liquid phase. The simulations would likely reveal:

π-π Stacking: The toluene rings of adjacent molecules would tend to stack in parallel or T-shaped arrangements due to favorable van der Waals and quadrupole interactions, a phenomenon also observed in simulations of asphaltene-like molecules. acs.orgnih.gov

Alkyl Chain Interactions: The long octadecyl chains would interact via dispersion forces, leading to local ordering and entanglement, similar to what is seen in alkanes.

These simulations can predict macroscopic properties like density, viscosity, and diffusion coefficients. researchgate.net The aggregation behavior is particularly important, as molecules like this compound can serve as simple models for more complex systems like asphaltenes, where aggregation leads to deposition and flow assurance problems in the oil industry. nih.govresearchgate.net

Table 2: Typical Parameters for an MD Simulation of Liquid this compound.
ParameterTypical Value/ChoicePurpose
Force FieldOPLS-AA, CHARMM, GROMOSDefines the potential energy function for interactions between atoms.
EnsembleNpT (constant Number of particles, Pressure, Temperature)Simulates conditions that mimic a laboratory environment at constant pressure.
System Size500-1000 moleculesLarge enough to observe bulk behavior and minimize boundary effects.
Simulation Time100-500 nanosecondsSufficient time to allow for molecular diffusion and conformational sampling.
Temperature298 K (25 °C)Standard ambient temperature.
Pressure1 atmStandard atmospheric pressure.

Interaction with Solvent Molecules and Surfaces

MD simulations can also provide a molecular-level view of how this compound interacts with its environment, such as different solvents or solid surfaces.

Interaction with Solvents: Simulating a single this compound molecule in a box of solvent (e.g., water or heptane) can reveal solvation structure and dynamics. In a nonpolar solvent like heptane, the entire molecule would be favorably solvated. In a polar solvent like water, the molecule would likely adopt conformations that minimize the contact between the hydrophobic octadecyl tail and the water molecules, while the slightly more polarizable toluene head might have specific interactions with water. jafmonline.net

Interaction with Surfaces: The adsorption and conformation of this compound on various surfaces can be modeled. For example, on a graphitic surface (nonpolar), the molecule would likely adsorb flat, with both the aromatic ring and the alkyl chain maximizing van der Waals contact. dtu.dk On a polar surface like silica (B1680970) (SiO₂), the interaction would be weaker, and the molecule might orient itself to minimize contact with the polar surface groups, or the toluene ring might interact favorably with surface hydroxyls through weak hydrogen bonding. Such simulations are crucial for understanding lubrication, surface coating, and chromatography. nih.gov

Structure-Activity/Property Relationships (SAR/SPR) Modeling of this compound

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. For this compound, these models are instrumental in predicting its behavior in various material science applications.

Quantitative Structure-Property Relationships (QSPR) for Predictable Performance in Materials

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that link the structural features of molecules to their macroscopic properties. In the context of materials science, QSPR can be a powerful tool for predicting the performance of compounds like this compound without the need for extensive empirical testing. The fundamental principle is that the molecular structure inherently dictates the material's properties.

For long-chain alkylbenzenes such as this compound, key molecular descriptors in QSPR models often include topological indices, molecular weight, and descriptors related to the alkyl chain length and the aromatic ring. These descriptors can be used to predict a range of thermodynamic and physical properties crucial for material applications. For instance, properties like boiling point, viscosity, and density of alkylbenzenes show a strong correlation with the length of the alkyl side chain. researchgate.net

Molecular dynamics simulations of various alkylbenzenes have demonstrated that the diffusion coefficients and local fluid structures are significantly influenced by the solute's structure. aip.org The flexibility of the long alkyl chain, a result of the internal rotation of C-C single bonds, plays a crucial role in these properties. aip.org Dissipative particle dynamics (DPD) models have also been developed to capture the behavior of the alkyl aromatic hydrocarbon family, successfully predicting properties like freezing transitions and liquid-phase densities for molecules with long carbon chains. nih.govacs.org

The following interactive table presents a hypothetical QSPR model for predicting a material property (e.g., melt viscosity) of long-chain alkylbenzenes based on the number of carbon atoms in the alkyl chain. This illustrates the typical relationship where the property value increases with the chain length.

Elucidation of Structural Features Governing Specific Interactions

The performance of this compound in material applications is fundamentally governed by the intermolecular interactions arising from its distinct structural features: the long, flexible octadecyl chain and the rigid, aromatic toluene ring.

The octadecyl chain is a non-polar, saturated hydrocarbon chain. Its length and linearity are primary determinants of van der Waals forces. Longer chains lead to stronger dispersion forces due to an increased surface area for interaction. youtube.com This directly influences properties such as melting and boiling points. In a condensed phase, these long alkyl chains can interdigitate, leading to ordered packing and potentially crystalline domains within a material. The flexibility of the chain, arising from the rotation around C-C single bonds, also contributes to the conformational entropy and can affect the material's morphology and phase behavior. aip.org

The toluene ring introduces several key interaction capabilities. The aromatic ring can participate in π-π stacking interactions with other aromatic moieties. These interactions are crucial in the self-assembly and molecular packing of organic electronic materials. The presence of the methyl group on the benzene (B151609) ring in toluene can influence the regioselectivity of further chemical modifications and can create steric effects that modulate intermolecular packing. The delocalized π-electrons of the aromatic ring can also interact favorably with polar functional groups of other molecules. chemrxiv.org

Chemoinformatics and Database Mining for Related Compounds

Chemoinformatics provides the tools and methodologies to organize, analyze, and mine large chemical datasets to discover novel compounds with desired properties. For this compound, chemoinformatic approaches can be leveraged to identify structurally and functionally similar molecules from vast chemical databases.

Database mining for compounds related to this compound would typically involve searching for molecules that share key structural features, such as a long alkyl chain attached to an aromatic ring. This can be achieved through substructure and similarity searching in large chemical repositories. The goal is to identify other long-chain alkylbenzenes or related alkylaromatic compounds that might exhibit similar or improved material properties.

A variety of open-source and commercial chemoinformatics tools and databases are available for such analyses. nih.govresearchgate.net These platforms allow for the calculation of molecular descriptors, which can be used to build predictive QSPR models for large sets of related compounds. By analyzing structure-property trends across a series of similar molecules, researchers can gain insights into the design of new materials with optimized performance.

The following interactive table lists some prominent chemoinformatic databases that can be mined for compounds related to this compound and for gathering data to build structure-property relationship models.

Future Research Directions and Emerging Opportunities for P Octadecyl Toluene Research

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of alkylbenzenes often involves methods that are not aligned with modern principles of green chemistry. Future research must prioritize the development of environmentally benign synthetic pathways to p-(octadecyl)toluene.

Key research objectives should include:

Catalyst Innovation: Moving away from conventional, hazardous catalysts. Research should focus on employing solid acid catalysts, zeolites, or biocatalysts to facilitate the alkylation of toluene (B28343). nih.gov These catalysts offer advantages such as reusability, reduced waste, and milder reaction conditions. longdom.org The use of organocatalysts also presents a promising avenue, potentially offering an alternative to metal-based systems. garph.co.uk

Renewable Feedstocks: A significant leap towards sustainability would be the utilization of renewable starting materials. ijsetpub.com This includes sourcing toluene from bio-based routes, such as the conversion of biomass, and deriving the octadecyl group from natural sources like fatty acids. biobtx.comacs.org

Energy and Solvent Efficiency: Future synthetic protocols should aim to minimize energy consumption by operating at lower temperatures and pressures. nih.gov A critical focus will be on replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents, to lessen the environmental impact. ijsetpub.com The principles of atom economy, which seek to maximize the incorporation of all reactant materials into the final product, should guide the design of new synthetic methods. nih.govlongdom.org

Green Chemistry ApproachTarget for this compound SynthesisPotential Benefit
Catalysis Replacement of traditional Friedel-Crafts catalysts (e.g., AlCl3) with solid acids or enzymes. nih.govijsetpub.comReduced hazardous waste, catalyst recyclability, milder reaction conditions.
Renewable Feedstocks Use of bio-derived toluene and octadecanol/octadecanoic acid. biobtx.comacs.orgReduced reliance on petrochemicals, lower carbon footprint.
Safer Solvents Substitution of volatile organic compounds (VOCs) with benign alternatives like water or ionic liquids. ijsetpub.comImproved process safety and reduced environmental pollution.
Energy Efficiency Development of catalytic processes that operate at lower temperatures and pressures. nih.govLower operational costs and reduced energy consumption.

Exploration of Novel Advanced Material Applications

The distinct molecular structure of this compound, which combines a rigid aromatic head with a long, flexible aliphatic tail, makes it an attractive building block for a variety of advanced materials. ontosight.ai

Emerging areas of application to be explored include:

Polymer Science: As a monomer or an additive, this compound can be used to synthesize novel polymers and copolymers. ontosight.ai Its long alkyl chain could impart properties like hydrophobicity, thermal stability, or specific phase behavior. Research into its use in block copolymers could lead to self-assembling nanomaterials with ordered structures for applications in nanotechnology and drug delivery. mdpi.com

Surface Modification: The octadecyl group is well-known for its ability to create water-repellent surfaces. researchgate.net Future work could investigate the use of this compound derivatives for creating superhydrophobic coatings on various substrates, which are valuable for self-cleaning, anti-icing, and anti-corrosion applications.

Phase Change Materials (PCMs): Materials with long alkyl chains are often investigated for thermal energy storage. researchgate.net The melting and crystallization of the octadecyl chains in this compound-based materials could be harnessed for latent heat storage, a technology crucial for improving energy efficiency in buildings and electronics.

Organic Electronics: The aromatic toluene core provides a basis for electronic functionality. By modifying the structure, it may be possible to develop liquid crystalline materials or components for organic field-effect transistors (OFETs) and sensors.

Enhanced Understanding of Environmental Persistence and Transformation

Despite its potential applications, there is limited information regarding the environmental fate of this compound. ontosight.ai Given the general concerns about the persistence and bioaccumulation of long-chain organic compounds, a thorough environmental assessment is crucial for its sustainable development.

Future research should focus on:

Biodegradation Studies: Conducting comprehensive biodegradation tests under various environmental conditions (aerobic, anaerobic, in soil, and in water) to determine its persistence. cefic-lri.org These studies should identify potential degradation pathways and any persistent metabolites.

Bioaccumulation Potential: The molecule's high lipophilicity, suggested by its long alkyl chain, indicates a potential for bioaccumulation in organisms. Experimental and modeling studies are needed to quantify its bioaccumulation factor (BAF) and bioconcentration factor (BCF).

Ecotoxicity Assessment: Evaluating the potential toxicity of this compound and its degradation products to a range of representative aquatic and terrestrial organisms.

Atmospheric and Abiotic Degradation: Investigating its potential for long-range transport and its degradation via abiotic processes such as photolysis and oxidation in the atmosphere.

Research AreaObjectiveMethodology
Biodegradation Determine the rate and extent of microbial degradation.Standardized tests (e.g., OECD 301) and simulation studies. cefic-lri.org
Bioaccumulation Quantify the potential to accumulate in living organisms.Measurement of log P (octanol-water partition coefficient), and experimental studies with organisms like fish.
Ecotoxicity Assess harmful effects on ecosystems.Toxicity testing on algae, daphnia, and fish.
Transformation Products Identify molecules formed during degradation.Advanced analytical techniques like LC-MS/MS and GC-MS.

Integration of Computational and Experimental Methodologies

Combining computational modeling with experimental validation can accelerate the discovery and optimization of this compound applications. This integrated approach can provide deep insights into its behavior at a molecular level, guiding more targeted and efficient laboratory research.

Key opportunities include:

Predictive Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the electronic properties, reactivity, and spectral characteristics of this compound and its derivatives. uri.edu This can aid in the design of new molecules for specific electronic or catalytic applications.

Molecular Dynamics (MD) Simulations: Simulating the self-assembly of this compound-based molecules to form micelles, films, or other nanostructures. acs.org MD simulations can reveal how changes in molecular architecture affect material properties, guiding the synthesis of advanced materials.

QSAR and Docking Studies: Employing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity and toxicity of this compound derivatives. researchgate.net Molecular docking could be used to investigate potential interactions with biological targets, such as enzymes, which is crucial for assessing both therapeutic potential and risk. nih.gov

Role in Circular Economy Concepts and Sustainable Chemical Processes

Integrating this compound into a circular economy framework is essential for its long-term viability. researchgate.net This involves considering the entire lifecycle of the chemical and the products derived from it, from production to end-of-life. researchgate.net

Future research should explore:

Design for Recyclability: Developing polymers and materials from this compound that are designed for easy recycling. This could involve incorporating cleavable linkages into the polymer backbone or designing materials that can be chemically or mechanically recycled back to their constituent monomers.

Upcycling Waste Streams: Investigating the use of this compound as an additive or processing aid to improve the properties and recyclability of waste plastic streams. Its properties as a hydrophobic, high-boiling point aromatic compound could be beneficial in certain recycling processes.

Bio-based Circularity: The ultimate goal is to create a fully circular loop based on renewable resources. This involves synthesizing this compound from biomass and ensuring that the materials made from it are either biodegradable into harmless components or fully recyclable back into the production chain, minimizing waste and environmental impact. biobtx.comcefic.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.